molecular formula C9H5F2NO B14035901 5,7-Difluoroisoquinolin-1(2H)-one

5,7-Difluoroisoquinolin-1(2H)-one

Cat. No.: B14035901
M. Wt: 181.14 g/mol
InChI Key: UPMMWGJWLOPPCY-UHFFFAOYSA-N
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Description

5,7-Difluoroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolinone, a heterocyclic compound. The presence of fluorine atoms at the 5 and 7 positions of the isoquinolinone ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoroisoquinolin-1(2H)-one typically involves the fluorination of isoquinolinone precursors. One common method is the electrophilic fluorination of isoquinolinone using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoquinolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

5,7-Difluoroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Difluoroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The exact pathways involved can vary, but they often include interactions with key proteins and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1(2H)-one: The non-fluorinated parent compound.

    5-Fluoroisoquinolin-1(2H)-one: A mono-fluorinated derivative.

    7-Fluoroisoquinolin-1(2H)-one: Another mono-fluorinated derivative.

Uniqueness

5,7-Difluoroisoquinolin-1(2H)-one is unique due to the presence of two fluorine atoms at specific positions on the isoquinolinone ring. This dual fluorination can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets compared to its mono-fluorinated or non-fluorinated counterparts. These unique properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

5,7-difluoro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5F2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13)

InChI Key

UPMMWGJWLOPPCY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C(=CC(=C2)F)F

Origin of Product

United States

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